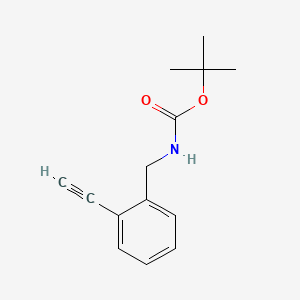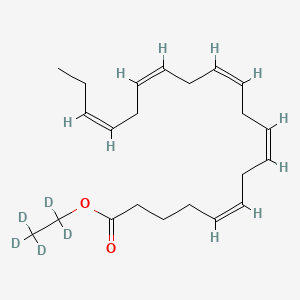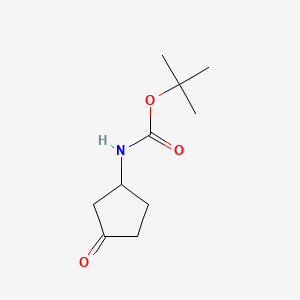
tert-Butyl 2-ethynylbenzylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-ethynylbenzylcarbamate: is an organic compound with the molecular formula C14H17NO2 and a molecular weight of 231.29 g/mol . It is a derivative of benzylcarbamate, where the benzyl group is substituted with an ethynyl group at the second position and a tert-butyl group at the carbamate nitrogen. This compound is primarily used in organic synthesis and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: tert-Butyl 2-ethynylbenzylcarbamate can be synthesized through various methods. One common approach involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions . This method involves Csp3-H bond oxidation, C-CN bond cleavage, and C-O bond formation in a single pot reaction. Another method includes the use of tert-butyl carbamate and 2-ethynylbenzyl chloride under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 2-ethynylbenzylcarbamate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or sodium methoxide can be used under basic conditions.
Major Products:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of ethylbenzylcarbamate or ethylbenzylamine.
Substitution: Formation of substituted benzylcarbamates.
Applications De Recherche Scientifique
tert-Butyl 2-ethynylbenzylcarbamate is used in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of tert-butyl 2-ethynylbenzylcarbamate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: A simpler analog without the ethynyl group, used as a protecting group in organic synthesis.
Benzyl carbamate: Lacks the tert-butyl and ethynyl groups, used in the synthesis of pharmaceuticals.
Ethylbenzylcarbamate: Similar structure but with an ethyl group instead of tert-butyl, used in different synthetic applications.
Uniqueness: tert-Butyl 2-ethynylbenzylcarbamate is unique due to the presence of both the ethynyl and tert-butyl groups, which confer distinct reactivity and steric properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in biochemical research .
Propriétés
IUPAC Name |
tert-butyl N-[(2-ethynylphenyl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-5-11-8-6-7-9-12(11)10-15-13(16)17-14(2,3)4/h1,6-9H,10H2,2-4H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZRTXWCUFDWLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856893 |
Source


|
| Record name | tert-Butyl [(2-ethynylphenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1097731-47-9 |
Source


|
| Record name | tert-Butyl [(2-ethynylphenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














